

Solubility of 3-Nitrobenzoic acid in organic solvents

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Compound of Interest		
Compound Name:	3-Nitrobenzoic acid	
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An In-depth Technical Guide on the Solubility of 3-Nitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **3-nitrobenzoic acid** in various organic solvents. The information is curated for professionals in research, science, and drug development who require precise solubility data for applications such as reaction chemistry, purification, and formulation. This document presents quantitative solubility data in a structured format, details a standard experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.

Core Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. **3-Nitrobenzoic acid** (C₇H₅NO₄) is a moderately polar molecule due to the presence of a carboxylic acid group and a nitro group. Its solubility in organic solvents is therefore dependent on the solvent's polarity, its ability to form hydrogen bonds, and other intermolecular interactions. Generally, **3-nitrobenzoic acid** is soluble in oxygenated and chlorinated solvents. [1][2]

Quantitative Solubility Data



The following tables summarize the experimentally determined solubility of **3-nitrobenzoic acid** in a range of common organic solvents at various temperatures. The data has been compiled from multiple sources and standardized for ease of comparison.

Table 1: Solubility of **3-Nitrobenzoic Acid** in Various Organic Solvents

Solvent	Temperature (°C)	Solubility (g/100 g solvent)
Methanol	10	59.18[3]
21.5	133.1[3]	
Ethanol	0	50.6[3]
19	73.2[3]	
21.5	89.8[3]	
1-Propanol	0	31.8[3]
19	45[3]	
21.5	48[3]	
Acetone	20	68.8[3]
Chloroform	15	3.44[3]
25	4.69[3]	
Diethyl Ether	0	17[3]
20	31[3]	
Benzene	20	1.18[3]

Table 2: Qualitative and Semi-Quantitative Solubility of **3-Nitrobenzoic Acid**



Solvent	Solubility Description	Approximate Conversion (g/100 mL)	Source
Methanol	1 g in ~2 mL	~50	[1]
Ethanol	1 g in 3 mL	~33.3	[1]
Freely soluble	-		_
0.5 g in 10 mL	5		
Acetone	1 g in 2.5 mL	40	[1]
Chloroform	1 g in 18 mL	~5.6	[1]
Diethyl Ether	1 g in 4 mL	25	[1]
Freely soluble	-		
Benzene	Very slightly soluble	-	[1]
Carbon Disulfide	Very slightly soluble	-	[1]
Petroleum Ether	Very slightly soluble	-	[1]

Note: The solubility of **3-nitrobenzoic acid** generally increases with temperature.[4]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a solid compound like **3-nitrobenzoic acid** in an organic solvent, based on the widely used shake-flask method.[5][6]

Objective: To determine the saturation solubility of **3-nitrobenzoic acid** in a selected organic solvent at a specific temperature.

Materials:

- 3-Nitrobenzoic acid (high purity)
- Selected organic solvent (analytical grade)



- · Thermostatically controlled shaker or water bath
- Calibrated thermometer
- Analytical balance
- Vials or flasks with airtight seals
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

- Preparation of Supersaturated Solution:
 - Add an excess amount of 3-nitrobenzoic acid to a vial or flask containing a known volume or mass of the organic solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution becomes saturated.
- · Equilibration:
 - Seal the vial or flask tightly to prevent solvent evaporation.
 - Place the sample in a thermostatically controlled shaker or water bath set to the desired temperature.
 - Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
- Phase Separation:
 - Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.



 To separate the saturated solution from the excess solid, centrifugation followed by filtration is recommended.[5] Use a syringe to draw the supernatant and filter it through a chemically inert syringe filter into a clean, dry vial. This step must be performed quickly to avoid temperature changes that could affect solubility.

Quantification:

- Accurately dilute a known volume or mass of the clear, saturated filtrate with the appropriate solvent to a concentration within the linear range of the analytical instrument.
- Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of 3-nitrobenzoic acid.
- A calibration curve should be prepared using standard solutions of 3-nitrobenzoic acid of known concentrations.

Data Reporting:

- o Calculate the solubility from the determined concentration and the dilution factor.
- Report the solubility in appropriate units, such as g/100 g of solvent, mg/mL, or mol/L, and specify the temperature at which the measurement was made.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.



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Caption: Generalized workflow for determining equilibrium solubility.



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